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molecular formula C11H10F3NO B1510319 7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 851045-54-0

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B1510319
M. Wt: 229.2 g/mol
InChI Key: BHCVXIKSXJBZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07749992B2

Procedure details

Add a solution of methyl 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-5-trifluoromethyl-benzoic acid methyl ester (0.5 g, 1.3 mmol) in toluene (25 mL) to a suspension of potassium tert-butoxide (0.3 g, 2.6 mmol) in toluene (75 mL) at 70° C., under an atmosphere of nitrogen, over a period of 30 min. After 2 h, cool the reaction to room temperature and quench the reaction with acetic acid (2.6 mmol). Dilute the reaction with water (100 mL) and dichloromethane (100 mL). Separate the organic phase, dry over sodium sulfate, and filter. Remove the solvent under vacuum then dissolve the crude intermediate in acetic acid (20 mL). Dilute with conc. HCl (20 mL) and water (10 mL) and heat the mixture to 100° C. for 4 h. After cooling to room temperature neutralize the reaction with 5N NaOH while cooling in an ice bath. Extract the organics with ethyl acetate (3×100 mL), dry over sodium sulfate, and filter. Remove the solvent under vacuum and chromatograph the product over silica gel using ethyl acetate/hexane (5-20%) to elute. This provides the title compound as an off white solid (0.13 g, 45%): H NMR (CDCl3, 400 MHz) δ 2.22-2.29 (m, 2H), 2.88 (t, J=6.4 Hz), 3.35 (t, J=6.8 Hz), 4.96 (bs, 1H), 6.84 (d, J=8.8 Hz, 1H), 7.46 (dd, J=2.0, 8.8 Hz, 1H), 8.02 (s, 1H).
Name
methyl 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-5-trifluoromethyl-benzoic acid methyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
2.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
45%

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[C:6](C)[C:5]=1[N:15](C(OC(C)(C)C)=O)[CH2:16][CH2:17][CH2:18][C:19]([O:21]C)=O.CC(C)([O-])C.[K+].C(O)(=O)C.O>C1(C)C=CC=CC=1.ClCCl>[F:13][C:10]([F:11])([F:12])[C:8]1[CH:9]=[CH:4][C:5]2[NH:15][CH2:16][CH2:17][CH2:18][C:19](=[O:21])[C:6]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-5-trifluoromethyl-benzoic acid methyl ester
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)C(F)(F)F)C)N(CCCC(=O)OC)C(=O)OC(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2.6 mmol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
quench
ADDITION
Type
ADDITION
Details
Dilute
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Remove the solvent under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
then dissolve the crude intermediate in acetic acid (20 mL)
ADDITION
Type
ADDITION
Details
Dilute with conc. HCl (20 mL) and water (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction with 5N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
Extract the organics with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Remove the solvent under vacuum and chromatograph the product over silica gel
WASH
Type
WASH
Details
to elute

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC2=C(NCCCC2=O)C=C1)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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